molecular formula C25H20N2O4 B2549607 methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327194-42-2

methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

Cat. No.: B2549607
CAS No.: 1327194-42-2
M. Wt: 412.445
InChI Key: GMFZDOVTTGVCTJ-LCUIJRPUSA-N
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Description

Methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a coumarin-based heterocyclic compound featuring a 2H-chromen-2-ylidene core substituted with a 2-methylphenyl carbamoyl group and a methyl benzoate ester. The Z-configuration of the imine bond in this compound may influence its stereoelectronic properties and interaction with biological targets.

Properties

IUPAC Name

methyl 3-[[3-[(2-methylphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-16-8-3-5-12-21(16)27-23(28)20-15-17-9-4-6-13-22(17)31-24(20)26-19-11-7-10-18(14-19)25(29)30-2/h3-15H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFZDOVTTGVCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate, identified by its CAS number 1327194-42-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including biological assays, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chromenylidene moiety and an amine group, which are essential for its biological interactions. The molecular formula is C19H18N2O3, and it possesses distinct functional groups that contribute to its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast cancer)15Induction of apoptosis
PC-3 (Prostate cancer)20G1 phase arrest
HeLa (Cervical cancer)18Inhibition of cell proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in disc diffusion assays.

Table 2: Antimicrobial Efficacy

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

Apoptosis Induction

The anticancer effects are largely attributed to the compound's ability to activate caspase pathways, leading to programmed cell death. This is evidenced by increased levels of cleaved caspases in treated cells compared to controls.

Antibacterial Mechanism

The antimicrobial activity may be linked to the disruption of bacterial cell membranes or interference with protein synthesis, although further mechanistic studies are necessary to clarify these pathways.

Case Studies

  • In Vivo Studies : A recent study explored the effects of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to untreated controls, supporting its potential as a therapeutic agent.
  • Combination Therapy : Another investigation examined the efficacy of combining this compound with standard chemotherapy agents. The combination showed enhanced cytotoxicity against resistant cancer cell lines, suggesting a synergistic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Coumarin Derivatives ()

Compound (2) from , a triazole-substituted chromene derivative, shares a coumarin-like backbone but incorporates a 1,2,4-triazole ring. Key spectral data for this compound include ¹H-NMR peaks at δ 3.4 ppm (CH₂), 4.3 ppm (NH₂), and aromatic protons at 7.5–8.2 ppm . Unlike the target compound, which has a benzoate ester and carbamoyl group, this analog undergoes nucleophilic substitution with ethyl chloroformate to form carbamate derivatives, suggesting divergent reactivity profiles due to the triazole moiety.

Chlorophenyl-Substituted Chromenes ()

Compounds 2–4 in feature chlorophenyl and chlorobenzylidene substituents on tetrahydrochromene scaffolds. For example, compound 3 (N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide) includes a benzamide group and cyano substitution, differing from the target compound’s methyl benzoate and carbamoyl groups . The presence of electron-withdrawing chlorine atoms in these analogs likely enhances their electrophilicity compared to the methyl-substituted target compound.

Oxazoloquinolines and Imidazole Carboxylates ()

Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (e.g., compound 5) are synthesized via condensation reactions using polyphosphoric acid (PPA) .

Key Structural and Functional Differences

Compound Name Core Structure Key Substituents Synthesis Highlights Spectral/Reactivity Notes
Target Compound 2H-Chromen-2-ylidene 2-Methylphenyl carbamoyl, methyl benzoate Not specified in evidence Z-configuration may impact binding
Triazole-chromene derivative () Chromene-triazole NH₂, CH₂, aromatic Nucleophilic substitution Distinct NH₂ peaks in NMR
Chlorophenyl chromene () Tetrahydrochromene 2-Chlorophenyl, cyano Benzoylation, cyclization Enhanced electrophilicity
Imidazole carboxylate () Imidazole Aryl, methyl, phenyl PPA-mediated condensation Esterification under heat

Implications of Substituent Variations

  • Electron-Donating vs.
  • Ester vs. Carbamate/Cyano Groups: The methyl benzoate ester in the target compound could enhance solubility in organic matrices, whereas cyano or carbamate groups () might favor hydrogen bonding with biological targets.
  • Synthetic Flexibility : The use of PPA in and nucleophilic substitution in highlights diverse methodologies for modifying coumarin-like scaffolds, which could be applied to optimize the target compound’s properties.

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